Benzo[b]thiophene-3-carbonyl chloride
Overview
Description
Benzo[b]thiophene derivatives are aromatic heterocyclic compounds that have garnered significant interest due to their presence in a variety of natural and synthetic compounds with broad applications in medicinal chemistry and materials science. These compounds exhibit a range of pharmacological properties, including antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Additionally, benzo[b]thiophene derivatives have been employed as organic photoelectric materials and organic semiconductors, and they serve as building blocks or intermediates for the synthesis of pharmaceutically important molecules .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives has been a subject of extensive research. A general and convenient synthesis of benzo[b]thiophene derivatives, including the thiophene homologues, has been developed, which is structurally characterized by single-crystal X-ray analysis . Another efficient method involves the gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles, which is applicable to a wide range of substrates with diverse electronic and steric properties . Additionally, a completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst has been reported, which couples benzo[b]thiophenes with aryl chlorides . Moreover, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes has been achieved through aromatic nucleophilic substitution reactions and Heck-type coupling .
Molecular Structure Analysis
The molecular structures of benzo[b]thiophene derivatives are characterized by their planarity and packing arrangements. For instance, benzo[b]thiophene homologues have been found to have completely planar molecular structures packed in a herringbone arrangement . The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, has been determined by single-crystal X-ray structure determination, revealing two sets of symmetry-related molecules connected by weak CH…π interactions, with the packing structure dominated by Van der Waals forces .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo various chemical reactions that are crucial for their functionalization and application in different fields. The C-H arylation of benzo[b]thiophenes has been achieved with complete selectivity using a ligand-free, dual catalytic system . Furthermore, the synthesis of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes has been realized using the Fiesselmann thiophene synthesis, which involves the Friedel-Crafts acylation followed by treatment with methyl thioglycolate or sodium sulfide and an alkylating agent .
Physical and Chemical Properties Analysis
The physicochemical properties of benzo[b]thiophene derivatives have been elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra, which provide insights into their electrochemical and optical properties . The synthesis and characterization of new benzo[b]thiophene derivatives have also included elemental analyses, IR, NMR, and mass spectral studies, which help in understanding their structural and chemical behavior .
Scientific Research Applications
Synthesis and Biological Activities
Benzo[b]thiophene derivatives are significant in synthetic medicinal chemistry due to their wide spectrum of pharmacological properties. Isloor, Kalluraya, and Pai (2010) synthesized new derivatives from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, showing potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).
Antimicrobial and Analgesic Activity
Kumara et al. (2009) synthesized benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, demonstrating antimicrobial and analgesic activities. These compounds were derived from 3-chloro-benzo[b]thiophene-2-carbonyl chloride (Kumara et al., 2009).
C-H Arylation for Chemical Synthesis
Tang, Collins, and Glorius (2013) described a selective C3 C-H arylation of benzo[b]thiophenes using a dual catalytic system, offering valuable products with complete selectivity. This process utilizes palladium and is significant for chemical synthesis (Tang, Collins, & Glorius, 2013).
Organic Semiconductor Materials
Irgashev, Demina, and Rusinov (2020) reported the synthesis of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes from 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. These derivatives are of interest for developing organic semiconductor materials (Irgashev, Demina, & Rusinov, 2020).
Antitumor Evaluation
Koruznjak et al. (2003) synthesized novel derivatives of benzo[b]thieno[2,3-c]quinolones with significant antitumor activity. These compounds were derived from benzo[b]thiophene-2-carbonyl chlorides, showing potential as anticancer agents (Koruznjak et al., 2003).
Safety And Hazards
Future Directions
While specific future directions for Benzo[b]thiophene-3-carbonyl chloride are not mentioned in the literature, thiophene derivatives are a topic of ongoing research due to their potential biological activities . Further studies could explore the synthesis, properties, and potential applications of Benzo[b]thiophene-3-carbonyl chloride and related compounds.
properties
IUPAC Name |
1-benzothiophene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMXWLPUJAYDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379998 | |
Record name | 1-benzothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-3-carbonyl chloride | |
CAS RN |
39827-12-8 | |
Record name | 1-benzothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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